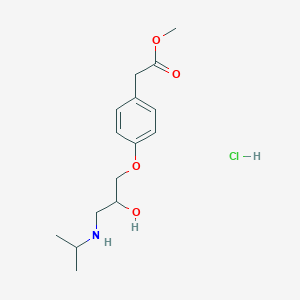

Metoprolol Acid Methyl Ester Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate;hydrochloride is a chemical compound known for its significant applications in the pharmaceutical industry. It is a methyl ester derivative that plays a crucial role in various biological and chemical processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate;hydrochloride involves several steps. One common method includes the esterification of 3-(4-hydroxyphenyl)propanoic acid with methanol in the presence of a strong acid catalyst. The resulting methyl ester is then reacted with 2-hydroxy-3-(propan-2-ylamino)propyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification and subsequent substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate;hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester and amine functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Antihypertensive Effects

Metoprolol, including its derivatives like MAME-HCl, is primarily used as an antihypertensive agent. It functions by blocking beta-adrenergic receptors, leading to decreased heart rate and myocardial contractility, which ultimately helps lower blood pressure. Clinical studies have demonstrated that Metoprolol effectively manages hypertension and reduces cardiovascular events in patients with high blood pressure .

1.2 Treatment of Cardiac Conditions

MAME-HCl is utilized in treating various cardiac conditions, including:

- Angina Pectoris : By reducing myocardial oxygen demand, it alleviates chest pain associated with angina.

- Heart Failure : It improves survival rates and reduces hospitalizations in patients with heart failure .

- Myocardial Infarction : Post-myocardial infarction therapy often includes beta-blockers like Metoprolol to enhance recovery and prevent further cardiac events .

1.3 Neurological Applications

Recent studies suggest that Metoprolol may have potential applications in treating neurological conditions, including schizophrenia. Research indicates that it could influence EEG patterns similar to antipsychotic medications, suggesting a possible role in managing schizophrenia-related symptoms . This novel application warrants further investigation into the mechanisms by which MAME-HCl may affect neurological pathways.

Analytical Applications

2.1 Quality Control and Method Development

MAME-HCl serves as an important reference standard in analytical chemistry, particularly for:

- Method Validation : It is used in the development and validation of analytical methods for the quantification of Metoprolol and its impurities in pharmaceutical formulations.

- Quality Control (QC) : The compound is essential for ensuring the quality and consistency of Metoprolol products during manufacturing processes .

2.2 Impurity Profiling

As an impurity standard, MAME-HCl aids in the identification and quantification of related substances in Metoprolol formulations. Its presence can impact the safety and efficacy profiles of pharmaceutical products, making its analysis critical for regulatory compliance .

Case Study 1: Clinical Efficacy in Hypertension Management

A randomized controlled trial involving patients with hypertension demonstrated that Metoprolol significantly reduced systolic and diastolic blood pressure compared to a placebo group. The study highlighted the drug's safety profile and tolerability over a 12-week period .

Case Study 2: Neurological Impact on Schizophrenia

In an experimental study using rat models, researchers administered MAME-HCl to assess its effects on EEG frequency changes associated with schizophrenia treatments. Results indicated that MAME-HCl produced changes comparable to those observed with conventional antipsychotic medications, suggesting its potential role in future therapeutic strategies for schizophrenia .

Mecanismo De Acción

The mechanism of action of Methyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate;hydrochloride involves its interaction with specific molecular targets. It competitively blocks beta-1 adrenergic receptors in cardiac muscle, reducing contractility and cardiac rate. This leads to decreased cardiac output and myocardial oxygen demands. Additionally, it decreases sympathetic output centrally and blocks renin secretion .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate

- Esmolol hydrochloride

Uniqueness

Methyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate;hydrochloride is unique due to its specific molecular structure, which imparts distinct pharmacological properties. Its ability to selectively block beta-1 adrenergic receptors makes it particularly valuable in medical applications .

Actividad Biológica

Metoprolol Acid Methyl Ester Hydrochloride is a derivative of metoprolol, a selective beta-1 adrenergic receptor blocker predominantly used in the management of hypertension and various cardiovascular conditions. This compound exhibits significant biological activity, influencing cardiac function and systemic hemodynamics. This article explores its pharmacodynamics, pharmacokinetics, clinical applications, and relevant research findings.

Pharmacodynamics

This compound primarily acts as a beta-1 adrenergic antagonist, which results in several key physiological effects:

- Heart Rate Reduction : The compound decreases heart rate by inhibiting the action of catecholamines on the heart. This is achieved by reducing the slope of phase 4 depolarization in pacemaker cells, leading to decreased automaticity and conduction velocity through the atrioventricular node .

- Decreased Cardiac Output : By diminishing myocardial contractility (negative inotropic effect), it lowers cardiac output and oxygen demand. This is particularly beneficial in conditions like heart failure and angina .

- Blood Pressure Regulation : Metoprolol reduces blood pressure by decreasing cardiac output and inhibiting renin release from the kidneys, which subsequently lowers plasma renin activity .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use:

Clinical Applications

This compound is utilized in various clinical scenarios:

- Hypertension Management : It effectively lowers blood pressure in hypertensive patients, as demonstrated in multiple clinical trials .

- Heart Failure Treatment : The MERIT-HF trial highlighted its role in improving survival rates among patients with chronic heart failure .

- Arrhythmia Control : The drug's ability to modulate heart rate makes it useful in managing tachyarrhythmias and preventing sudden cardiac death .

Case Studies and Research Findings

Several studies have explored the efficacy and safety of metoprolol derivatives, including this compound:

- MERIT-HF Trial (1997-1999) : This pivotal study involved 3991 patients with chronic heart failure who received metoprolol succinate or placebo. Results showed a significant reduction in mortality and hospitalization rates among those treated with metoprolol .

- MAPHY Trial : Investigated the impact of metoprolol on sudden cardiac death and myocardial infarction rates among hypertensive patients, concluding that it significantly improved outcomes compared to diuretics .

- Pharmacogenetic Studies : Variations in CYP2D6 metabolism significantly affect drug levels and efficacy. Patients classified as poor metabolizers exhibit higher plasma concentrations, which can lead to enhanced therapeutic effects or increased risk of adverse effects such as bradycardia .

Propiedades

IUPAC Name |

methyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4.ClH/c1-11(2)16-9-13(17)10-20-14-6-4-12(5-7-14)8-15(18)19-3;/h4-7,11,13,16-17H,8-10H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYVNMKALCGOTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)OC)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.81 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.